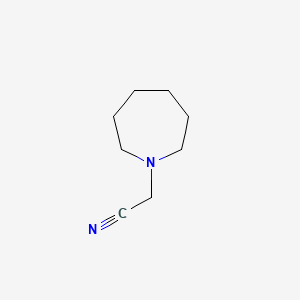

Hexahydro-1H-azepine-1-acetonitrile

Übersicht

Beschreibung

Hexahydro-1H-azepine-1-acetonitrile is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Hexahydro-1H-azepine-1-acetonitrile (HHAA) is a heterocyclic compound with a seven-membered ring structure containing nitrogen, classified as an amine. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Synthesis

HHAA can be synthesized through various cyclization reactions involving appropriate precursors. Common synthetic methods include:

- Cyclization of Amines : Reacting primary amines with carbonyl compounds.

- Reduction Reactions : Reducing unsaturated azepines to obtain the saturated form.

The versatility in synthesizing this compound allows for the exploration of its derivatives, which may exhibit varied biological activities.

Biological Activity Overview

Preliminary studies suggest that HHAA and its structural analogs can interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for determining the compound's efficacy and safety profile.

Key Biological Interactions

- Receptor Binding : Similar compounds have shown potential in binding to neurotransmitter receptors, such as serotonin and dopamine receptors. For instance, modifications in azepine structures can influence their affinity for these receptors, impacting their pharmacological effects .

- Enzyme Inhibition : Research indicates that compounds with similar structures may inhibit enzymes through covalent modifications. Such interactions could lead to significant biological effects, particularly in metabolic pathways .

1. Interaction Studies

A study focusing on azepine derivatives demonstrated that modifications at specific positions on the azepine ring could enhance binding affinity to serotonin receptors, particularly the 5-HT6 receptor. The findings highlighted the importance of electronic and hydrophobic interactions in determining receptor selectivity .

2. Toxicological Assessments

In vitro studies have shown that HHAA can undergo metabolic transformations leading to reactive intermediates capable of forming adducts with proteins, similar to other azepine compounds. This property raises concerns regarding its potential toxicity and necessitates further investigation into its metabolic pathways and safety profiles .

Comparative Analysis of Related Compounds

To better understand the biological activity of HHAA, it is useful to compare it with other azepine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Azepine | C7H11N | Unsaturated form; less stable than HHAA |

| 2-Azabicyclo[2.2.2]octane | C8H15N | More rigid structure; used in neuroscience |

| 3-Hexylazepane | C11H19N | Longer alkyl chain; potential for increased lipophilicity |

| 3-Methylazepane | C8H15N | Methyl substitution affects reactivity |

This table illustrates how structural variations influence the chemical reactivity and biological activity of azepine compounds.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Hexahydro-1H-azepine-1-acetonitrile has been investigated for its antibacterial properties. Studies have shown that compounds structurally similar to this compound exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Case Study: Stability and Efficacy

In one study, derivatives of this compound demonstrated stability in artificial gastric juice and intestinal fluids while maintaining high antibacterial efficacy comparable to established antibiotics such as Pivmecillinam. This suggests its potential as a therapeutic agent with favorable pharmacokinetic properties .

Interaction with Biological Targets

Preliminary interaction studies indicate that this compound may interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for evaluating the compound's safety and efficacy profile in drug development .

Synthetic Routes

The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. Common synthetic routes include:

- Cyclization Reactions : Utilizing nitrogen-containing precursors to form the azepine ring.

- Multicomponent Reactions : Combining multiple reactants in a single reaction vessel to produce the desired compound efficiently .

Role as a Synthon

This compound serves as an important synthon in organic reactions, facilitating the formation of various derivatives. Its acetonitrile group enhances its reactivity in nucleophilic addition reactions, making it a valuable building block in organic synthesis .

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-8-10-6-3-1-2-4-7-10/h1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKGIEVCPHMZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203183 | |

| Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54714-50-0 | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54714-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054714500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54714-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF3UXM6BK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What are the key conformational characteristics of azepan-1-ylacetonitrile?

A1: Azepan-1-ylacetonitrile, possessing a flexible seven-membered ring structure, exhibits multiple conformational forms separated by low energy barriers. [] The research utilized computational methods to analyze the six most stable conformers, revealing insights into their relative energies and structural preferences.

Q2: How was the enthalpy of formation of azepan-1-ylacetonitrile determined experimentally, and how do these findings compare to computational predictions?

A2: The study employed a combined experimental and computational approach to determine the gas-phase standard enthalpy of formation of azepan-1-ylacetonitrile at 298.15 K. Experimentally, combustion calorimetry yielded the enthalpy of formation in the liquid phase, while Calvet microcalorimetry provided the enthalpy of vaporization. These values were then used to derive the gas-phase enthalpy of formation. [] Notably, these experimental findings were corroborated by computational calculations, lending further credence to the accuracy of the determined thermodynamic parameters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.